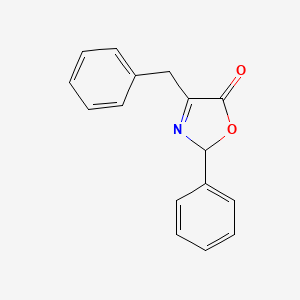

4-Benzyl-2-phenyloxazol-5(2H)-one

Descripción general

Descripción

4-Benzyl-2-phenyloxazol-5(2H)-one is an organic compound characterized by a unique combination of a benzyl group and a phenyl group attached to the oxazol-5(2H)-one core structure. This compound features prominently in organic synthesis due to its versatile reactivity and structural complexity, making it a significant focus of study in chemical research.

Synthetic Routes and Reaction Conditions

This compound can be synthesized through various methods, primarily focusing on the condensation reactions between benzylamine and benzoyl chloride, followed by cyclization to form the oxazol-5(2H)-one ring structure. One notable method involves the reaction of benzylamine with benzoyl chloride in the presence of a base such as sodium hydroxide, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow synthesis techniques to optimize yield and purity. Catalysts and specific temperature and pressure conditions are carefully controlled to facilitate large-scale production.

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation of this compound can lead to the formation of oxazolone derivatives with varying degrees of oxidation states.

Reduction: : Reduction reactions typically involve the transformation of oxazole derivatives to more simplified structures or the formation of amines.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide under controlled conditions.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: : Reagents include alkyl halides, acyl chlorides, and various nucleophiles such as amines or alcohols, often in the presence of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions vary, with oxidation yielding oxazolone derivatives, reduction yielding amines or alcohols, and substitution leading to a wide range of functionalized oxazole compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic and Anti-Inflammatory Properties

Research has demonstrated that derivatives of oxazol-5(4H)-ones, including 4-benzyl-2-phenyloxazol-5(2H)-one, exhibit significant analgesic and anti-inflammatory activities. A study highlighted the synthesis of several oxazolones and their evaluation for analgesic effects using the writhing test and hot plate test on mice. Among the synthesized compounds, those containing specific substituents showed enhanced activity compared to standard drugs like aspirin and celecoxib. For instance, one derivative exhibited an IC50 value of 0.024 μM against COX-2, indicating superior anti-inflammatory potential compared to celecoxib (IC50 = 0.05 μM) .

Organic Synthesis

Catalytic Applications

This compound has been utilized as a model substrate in various synthetic transformations. It has been reported to facilitate the synthesis of 3,4-dihydrocoumarins through C-H oxidation reactions. In these reactions, the compound acted as a key intermediate, yielding products with high diastereoselectivity (over 20:1) . This demonstrates its utility in developing complex organic molecules efficiently.

Peptide-Catalyzed Reactions

In another application, the compound was involved in peptide-catalyzed dynamic kinetic resolutions of oxazol-5(4H)-ones. This method showcased its versatility in asymmetric synthesis, contributing to the development of chiral compounds with potential pharmaceutical applications .

Data Table: Summary of Research Findings

Case Studies

-

Synthesis and Evaluation of Analgesics

A comprehensive study synthesized a series of benzylidene-oxazolones and evaluated their analgesic properties through pharmacological tests. The findings indicated that specific structural modifications led to enhanced activity compared to conventional analgesics . -

Chiral Synthesis via C-H Activation

The use of this compound in C-H activation reactions demonstrated its effectiveness in synthesizing complex molecules such as dihydrocoumarins. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its importance in organic synthesis .

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with molecular targets and pathways specific to its structural features. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. Its reactivity is influenced by the electron-donating and electron-withdrawing properties of the benzyl and phenyl groups, respectively, affecting how it participates in various chemical reactions.

Comparación Con Compuestos Similares

When compared to similar compounds such as 2-phenyloxazole or 4-methyl-2-phenyloxazol-5(2H)-one, 4-benzyl-2-phenyloxazol-5(2H)-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties. This uniqueness is highlighted in its ability to participate in specific reactions more efficiently or to produce distinct biological effects.

List of Similar Compounds

2-Phenyloxazole

4-Methyl-2-phenyloxazol-5(2H)-one

Benzyl-2-oxazole

Actividad Biológica

4-Benzyl-2-phenyloxazol-5(2H)-one, a member of the oxazolone family, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by experimental data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.28 g/mol. Its structure features a benzyl group and a phenyl group attached to an oxazolone ring, which is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of oxazolones, including this compound, exhibit significant antioxidant properties. For instance, studies have shown that related compounds can inhibit lipid peroxidation effectively, with some derivatives achieving an average inhibition rate of 86.5% .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated through various assays. Inhibition of carrageenin-induced paw edema was evaluated, revealing that certain derivatives significantly reduced inflammation . The compound's ability to inhibit lipoxygenase (LOX) activity was also highlighted, with some derivatives showing IC50 values as low as 41 μM .

3. Analgesic Activity

In preclinical studies, the analgesic potential of oxazolone derivatives has been assessed using models such as the writhing test and hot plate test. These studies indicated that compounds with specific substitutions on the oxazolone ring exhibited notable analgesic effects without significant toxicity .

4. Anticancer Activity

Recent investigations into the anticancer properties of oxazolone derivatives suggest promising results. A series of synthesized compounds were evaluated for cytotoxicity against various cancer cell lines, demonstrating significant potential as anticancer agents . The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding affinities of this compound against various molecular targets involved in pain and inflammation pathways. These studies suggest that structural modifications can enhance binding interactions and improve biological efficacy .

Propiedades

IUPAC Name |

4-benzyl-2-phenyl-2H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVHOEIHELWQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.